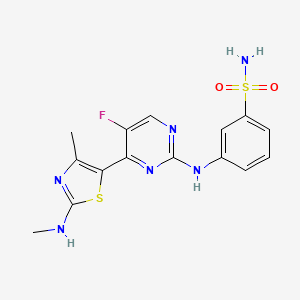
DDO-7132
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DDO-7132 is a novel NQO1 substrate, inhibiting cancer cell (NQO1-rich A549 cell line) growth.
Scientific Research Applications
Drug Delivery Systems and Biomedical Applications
DDO-7132, as part of drug delivery systems (DDS), plays a crucial role in enhancing the pharmacological and therapeutic properties of drugs. Allen and Cullis (2004) in their study in "Science" highlighted that lipid- or polymer-based nanoparticles, which DDO-7132 could be a part of, are designed to improve the administration of drugs, particularly parenterally. This is significant in the context of anticancer and antifungal drugs, where DDS formulations have seen clinical approval (Allen & Cullis, 2004).
Rasheed et al. (2019) in "Materials Today Chemistry" also discussed the role of biologically inspired materials in DDS, which could include compounds like DDO-7132. These materials are known for their specific targeting to diseased tissue, thereby enhancing drug efficiency, bioavailability, and biocompatibility (Rasheed et al., 2019).
Biomedical Engineering and Tissue Engineering
DDO-7132's applications extend into biomedical engineering and tissue engineering. Tabata (2009) in "Journal of The Royal Society Interface" emphasized the importance of biomaterial technology in creating environments that enhance cell proliferation and differentiation. This includes the use of scaffolds and DDS for growth factors and genes, where DDO-7132 could be utilized (Tabata, 2009).
properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.439 |
IUPAC Name |
2-((4-Benzylpiperazin-1-yl)methyl)naphtho[2,1-d]oxazole-4,5-dione |
InChI |
InChI=1S/C23H21N3O3/c27-21-17-8-4-5-9-18(17)23-20(22(21)28)24-19(29-23)15-26-12-10-25(11-13-26)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
NTZUMXNKAYXUJS-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2OC(CN3CCN(CC4=CC=CC=C4)CC3)=N1)C(C5=C2C=CC=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DDO-7132; DDO 7132; DDO7132 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



